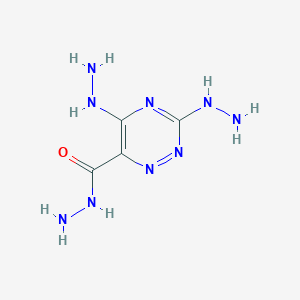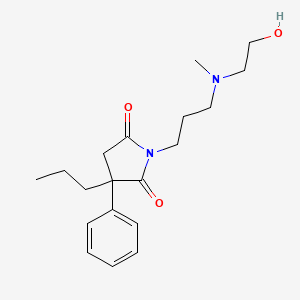
(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide is a complex organic compound with a unique structure that includes a succinimide core, a phenyl group, and a hydroxyethylmethylamino side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Succinimide Core: This can be achieved through the reaction of succinic anhydride with an appropriate amine.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Hydroxyethylmethylamino Side Chain: This is typically done through a nucleophilic substitution reaction, where the hydroxyethylmethylamine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The succinimide core can be reduced to a succinyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of a strong base, such as sodium hydride, to deprotonate the amino group, followed by reaction with an appropriate electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the succinimide core can produce a succinyl derivative.
科学的研究の応用
(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylmethylamino side chain can form hydrogen bonds and electrostatic interactions with these targets, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3-((2-Hydroxyethyl)methylamino)propyl)hexadecanamide N-oxide
- N-(3-((2-Hydroxyethyl)methylamino)propyl)-9,12-octadecadienamide N-oxide
Uniqueness
(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide is unique due to its specific combination of functional groups and its chiral nature. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.
特性
CAS番号 |
23651-68-5 |
|---|---|
分子式 |
C19H28N2O3 |
分子量 |
332.4 g/mol |
IUPAC名 |
1-[3-[2-hydroxyethyl(methyl)amino]propyl]-3-phenyl-3-propylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H28N2O3/c1-3-10-19(16-8-5-4-6-9-16)15-17(23)21(18(19)24)12-7-11-20(2)13-14-22/h4-6,8-9,22H,3,7,10-15H2,1-2H3 |
InChIキー |
RKGNVPRMLQNKSR-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CC(=O)N(C1=O)CCCN(C)CCO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


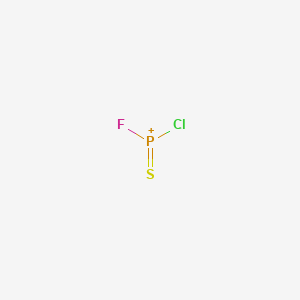
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)
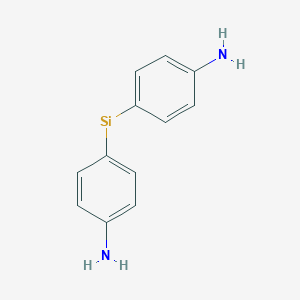
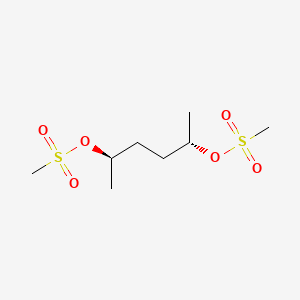
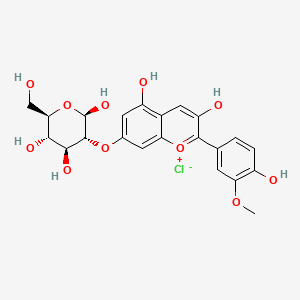
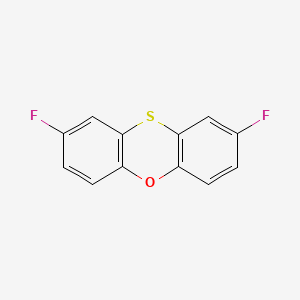
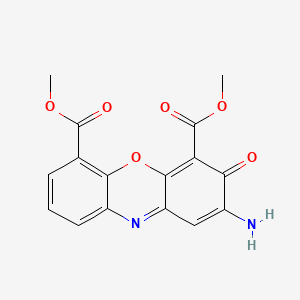

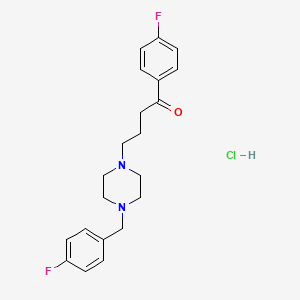
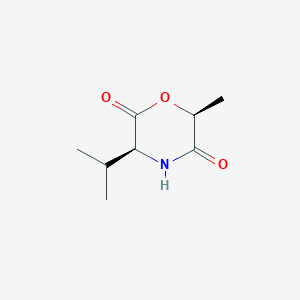
![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B14692285.png)
![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
